Cas no 34674-75-4 (Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate)
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
- 2-carbomethoxy-3-amino-5-nitro<benzothiophene
- 3-amino-2-carbomethoxy-5-nitro-benzothiophene
- 3-Amino-2-carbomethoxy-5-nitro-benzthiophene
- methyl 3-amino-5-nitro<1>benzothiophene-2-carboxylate
- 3-AMino-5-nitro-benzo[b]thiophene-2-carboxylic acid Methyl ester
- DB-109286
- Z274771376
- WMZGLTDTPSMOMC-UHFFFAOYSA-N
- AKOS000321701
- MFCD00245562
- EN300-176815
- 34674-75-4
- CS-0148780
- STK262282
- G10044
- DTXSID70374902
- MS-7144
- SCHEMBL5251420
- ALBB-004937
-
- MDL: MFCD00245562
- Inchi: 1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3
- InChI Key: WMZGLTDTPSMOMC-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=C(C2C=C(C=CC1=2)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 252.02000
- Monoisotopic Mass: 252.02047791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 126Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 450.2±40.0 °C at 760 mmHg
- Flash Point: 226.0±27.3 °C
- PSA: 126.38000
- LogP: 3.28270
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 031075-1g |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 1g |
$195.00 | 2023-09-06 | ||
| Matrix Scientific | 031075-5g |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 5g |
$725.00 | 2023-09-06 | ||
| TRC | M328693-100mg |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M328693-250mg |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M328693-500mg |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | M328693-1g |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 1g |
$98.00 | 2023-05-17 | ||
| Alichem | A169005507-25g |
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate |
34674-75-4 | 95% | 25g |
$453.68 | 2023-09-02 | |
| Fluorochem | 011186-1g |
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate |
34674-75-4 | 95% | 1g |
£29.00 | 2022-02-28 | |
| Chemenu | CM115673-25g |
methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate |
34674-75-4 | 95% | 25g |
$400 | 2021-06-09 | |
| Fluorochem | 011186-5g |
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate |
34674-75-4 | 95% | 5g |
£116.00 | 2022-02-28 |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate Suppliers
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Comprehensive Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS No. 34674-75-4): Properties, Applications, and Market Insights
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS No. 34674-75-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzothiophene derivative features a unique molecular structure combining nitro and amino functional groups, making it valuable for synthesizing complex molecules. Researchers often refer to it by its abbreviated name Methyl 3-amino-5-nitro-BT-2-carboxylate in technical literature.
The compound's molecular formula is C10H8N2O4S, with a molecular weight of 252.25 g/mol. Its benzothiophene core structure contributes to interesting electronic properties, while the nitro group at position 5 and amino group at position 3 create opportunities for diverse chemical modifications. The methyl carboxylate moiety enhances its solubility in organic solvents, facilitating various synthetic applications.
In pharmaceutical research, Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate serves as a crucial intermediate for developing potential therapeutic agents. Recent studies highlight its utility in creating kinase inhibitors, a hot topic in cancer research. The compound's structural features allow medicinal chemists to explore novel heterocyclic drug candidates, particularly in areas of targeted therapies and signal transduction modulation.
Material scientists have investigated this compound for its potential in organic electronics. The benzothiophene scaffold demonstrates promising charge transport properties, making derivatives of this compound interesting for organic semiconductor applications. With growing interest in sustainable electronics, researchers are examining how modifications to the 3-amino-5-nitro substitution pattern might influence material performance in OLED devices or organic photovoltaics.
The synthesis of Methyl 3-amino-5-nitro-BT-2-carboxylate typically involves multi-step procedures starting from commercially available benzothiophene precursors. Key steps often include nitration at the 5-position, followed by amination at the 3-position, with careful control of reaction conditions to achieve optimal yields. Recent advancements in green chemistry have led to improved synthetic routes with better atom economy and reduced environmental impact.
Analytical characterization of this compound requires specialized techniques. Researchers commonly employ HPLC purity analysis, mass spectrometry, and NMR spectroscopy to verify the structure and quality of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. The compound typically appears as a yellow to orange crystalline powder with specific melting point characteristics that serve as important quality indicators.
Storage and handling recommendations for this compound emphasize protection from moisture and light. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with nitro-aromatic compounds. The material should be stored in tightly sealed containers under inert atmosphere when long-term stability is required.
The global market for specialty chemical intermediates like Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has shown steady growth, driven by increasing pharmaceutical R&D activities. Current trends indicate rising demand for custom synthesis services providing such niche compounds. Several contract research organizations now offer this material in various quantities, from milligram-scale for initial research to kilogram quantities for process development.
Recent patent literature reveals growing interest in applications of this compound. Innovations focus on its incorporation into novel heterocyclic systems with potential biological activity. The compound's versatility makes it particularly valuable in combinatorial chemistry approaches and structure-activity relationship studies.
Environmental considerations for Methyl 3-amino-5-nitro-BT-2-carboxylate follow standard protocols for nitro-aromatic compounds. While not classified as persistent in the environment, proper waste management procedures should be implemented. Researchers are increasingly interested in developing biodegradable analogues of such structures to address sustainability concerns in chemical development.
Future research directions for this compound may explore its potential in catalysis or as a ligand in coordination chemistry. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates interesting electronic properties that could be exploited in asymmetric synthesis applications. Computational chemistry studies are helping predict new applications by modeling the compound's electronic structure and reactivity patterns.
For researchers sourcing this material, quality specifications typically include minimum purity levels (often >98% by HPLC), along with documentation of structural characterization data. The compound is generally supplied with comprehensive analytical certificates and material safety data information. Current pricing trends reflect its status as a specialty research chemical, with costs varying based on quantity and purity requirements.
In conclusion, Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS No. 34674-75-4) represents an important building block in modern chemical research. Its unique structural features and versatility continue to make it valuable across multiple scientific disciplines. As research into heterocyclic compounds advances, this material will likely find expanded applications in both life sciences and materials development.
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